![molecular formula C19H12N2O2 B123797 5,11-二氢-8-羟基吲哚并[3,2-b]咔唑-6-甲醛 CAS No. 549548-25-6](/img/structure/B123797.png)

5,11-二氢-8-羟基吲哚并[3,2-b]咔唑-6-甲醛

描述

The compound of interest, 5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde, is a derivative of the indolo[3,2-b]carbazole family, which is a group of polycyclic compounds characterized by their fused ring structure. These compounds have been the subject of various synthetic methods due to their potential applications in pharmacology and materials science.

Synthesis Analysis

Several papers describe different synthetic approaches to indolo[3,2-b]carbazole derivatives. A general two-step method for synthesizing 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles involves the condensation of indole and aromatic aldehydes, followed by oxidation using iodine . Another approach for the synthesis of 5,11-dihydroindolo[3,2-b]carbazoles includes double acetylation and subsequent reactions to form quinoxalinyl derivatives . A novel synthetic route to fused nine-ring systems of the indolo[3,2-b]carbazole family has been developed using double Pd-catalyzed intramolecular C–H arylation . Additionally, a one-pot synthesis method has been reported for various 6-monosubstituted and 6,12-disubstituted derivatives, which can be further functionalized .

Molecular Structure Analysis

The molecular structure of indolo[3,2-b]carbazole derivatives is characterized by a polycyclic framework that can be modified to include various substituents. These modifications can significantly alter the physical, chemical, and photophysical properties of the compounds . The presence of functional groups such as thiophene units can be strategically placed at specific positions on the fused ring system to tailor the properties of the molecules .

Chemical Reactions Analysis

Indolo[3,2-b]carbazole derivatives undergo a variety of chemical reactions. For instance, oxidative polymerization of related compounds can lead to cyclotrimerization, forming diindolocarbazole derivatives . The Vilsmeier–Haack formylation and the Fiesselmann thiophene synthesis are used to introduce thiophene moieties into the structure . Furthermore, reactions such as N-alkylation, N-arylation, formylation, bromination, and azo-coupling have been successfully performed to create novel functional derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of indolo[3,2-b]carbazole derivatives are influenced by their molecular structure. These properties include optical characteristics, electrochemical behavior, and thermal stability, which are crucial for their potential applications in materials science and pharmacology . For example, the introduction of quinoxaline-containing fragments has been shown to affect the optical properties of the compounds . The thermal stability and basic photophysical properties of the new fused indolo[3,2-b]carbazole derivatives have also been determined .

科学研究应用

合成方法

简便的合成方法:研究开发了合成 5,11-二氢吲哚并[3,2-b]咔唑衍生物的多种方法。例如,已注意到使用氢碘酸和碘进行两步法合成 6,12-二芳基衍生物的效率 (Gu 等人,2009 年)。另一种改进的方案包括使用 HBr 催化的缩合和碘芳构化,从而产生各种衍生物,包括 2,8-二氰基和 2,8-双(苯并[d]噻唑-2-基)-取代衍生物 (Irgashev 等人,2018 年)。

受体配体的配体效率:5,11-二氢吲哚并[3,2-b]咔唑-6,12-二甲醛已被确认为 TCDD (Ah) 受体的极有效率配体。这一发现突出了其在受体相关研究和应用中的潜力 (Tholander & Bergman,1999 年)。

材料科学和光电学

有机电子学和光电学:5,11-二氢吲哚并[3,2-b]咔唑的衍生物已被合成,用作有机发光二极管 (OLED) 中的空穴传输层。这些材料表现出高玻璃化转变温度、理想的电离电位和优异的电流-电压特性,表明它们在有机电子学领域的潜力 (Hu 等人,2000 年)。

金属有机配位聚合物:已证明使用基于 5,11-二氢吲哚并[3,2-b]咔唑的配体合成金属有机配位聚合物。这些化合物显示出蓝色荧光,这可能与材料科学中的应用相关 (Khan 等人,2018 年)。

化学和药理学

化学合成和致癌潜力:已探索在特定条件下由抗坏血酸原形成 5,11-二氢吲哚并[3,2-b]咔唑。该化合物被认为是一种多环芳烃反应性受体激动剂和抗癌发生和促癌剂,表明其在化学和药理学研究中的重要性 (Preobrazhenskaya 等人,1993 年)。

化学中的推挽系统:已经研究了用受体 1,2,4,5-四嗪片段修饰 5,11-二氢吲哚并[3,2-b]咔唑。这种修饰增强了空穴和电子的迁移率,展示了其在开发具有改进电荷传输性能的新材料中的效用 (Steparuk 等人,2021 年)。

属性

IUPAC Name |

2-hydroxy-5,11-dihydroindolo[3,2-b]carbazole-12-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O2/c22-9-14-18-13-7-10(23)5-6-16(13)20-17(18)8-12-11-3-1-2-4-15(11)21-19(12)14/h1-9,20-21,23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSNONGPZJJCAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC4=C(C5=C(N4)C=CC(=C5)O)C(=C3N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464526 | |

| Record name | AGN-PC-0086W9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde | |

CAS RN |

549548-25-6 | |

| Record name | AGN-PC-0086W9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![exo-alpha-Hydroxy-alpha-2-thienyl-2-thiopheneacetic Acid 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl Ester](/img/structure/B123729.png)

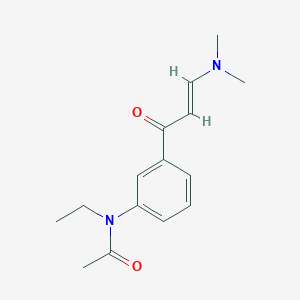

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B123737.png)

![2-(Cyclopropylmethoxy)-acetic Acid 1,1-Dimethyl-2-[4-(methylsulfonyl)phenyl]-2-oxoethyl Ester](/img/structure/B123746.png)